molecular formula C9H11N B134171 5-Ethyl-2-vinylpyridine CAS No. 5408-74-2

5-Ethyl-2-vinylpyridine

Cat. No. B134171
CAS RN: 5408-74-2
M. Wt: 133.19 g/mol
InChI Key: YQUDMNIUBTXLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-vinylpyridine is a chemical compound related to pyridine derivatives, which are known for their various applications in chemical synthesis and pharmaceuticals. While the provided papers do not directly discuss 5-Ethyl-2-vinylpyridine, they do provide insights into the behavior of similar compounds, such as 5-vinyl-2'-deoxyuridine and 2-methyl-5-vinylpyridine, which can be used to infer some aspects of 5-Ethyl-2-vinylpyridine's properties and reactivity .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds like ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate involves the reaction of ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate with N,N-dimethylformamide dimethyl acetal . Although the synthesis of 5-Ethyl-2-vinylpyridine is not explicitly described, similar methodologies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of a cyclometallated derivative of 2-vinylpyridine has been determined, showcasing the potential for complex formation with metals such as gold . This suggests that 5-Ethyl-2-vinylpyridine could also form interesting complexes with transition metals, which could be useful in catalysis or material science.

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions. The Heck reaction of 2-vinylpyridine with phenylmercuric chloride, for instance, results in the formation of di-μ-chloro-bis[2-phenyl-2-(α-pyridyl)ethyl]dipalladium (II), indicating that vinyl groups on pyridine rings can engage in cross-coupling reactions . This information can be extrapolated to suggest that 5-Ethyl-2-vinylpyridine might also undergo similar reactions, potentially yielding a range of organometallic complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the copolymerization of 5-vinyl-2-norbornene with ethylene leads to functional polyolefins with pendant vinyl groups that can be further modified . Similarly, the graft polymerization of 2-methyl-5-vinylpyridine onto poly(ethylene terephthalate) track membranes affects the water permeability of the membranes . These studies suggest that the physical properties of 5-Ethyl-2-vinylpyridine could be tailored for specific applications, such as in the creation of functional polymers or modification of surface properties.

Scientific Research Applications

pH-Induced Release from Polymer Vesicles

5-Ethyl-2-vinylpyridine (5-Et-2-VP) is utilized in polymer research, particularly in the study of block copolymer vesicles. Borchert et al. (2006) investigated the pH-induced release of hydrophilic dyes from poly(2-vinylpyridine-b-ethylene oxide) (P2VP-PEO) block copolymer vesicles. They found that lowering the pH below 5 leads to the protonation and dissolution of poly-2-vinylpyridine blocks, causing the rupture and dissolution of the vesicle membrane (Borchert et al., 2006).

Polymerization and Copolymerization Studies

The chemical properties of vinylpyridines, including 5-Et-2-VP, have been extensively studied. Salamone et al. (2007) discussed the reactions of 2-vinylpyridine and 2-methyl-5-vinylpyridine with acid solutions, examining the concept of pyridyl-ethylation leading to polymerization initiation (Salamone et al., 2007). Furthermore, Tamikado (1960) investigated the copolymerizations of 2-vinylpyridine, 4-vinylpyridine, and 5-Et-2-VP with various monomers, demonstrating the copolymerizability of these compounds (Tamikado, 1960).

Synthesis and Modification of Compounds

The reactivity of vinylpyridines, including 5-Et-2-VP, is key in the synthesis and modification of various compounds. Ichikawa et al. (1981) used vinylpyridines for protecting the benzimidazole N-H bond, demonstrating the versatility of these compounds in organic synthesis (Ichikawa et al., 1981).

Surface Modification and Polymerization on Membranes

5-Et-2-VP has been applied in the modification of surfaces, particularly in membrane technology. Dmitriev et al. (2005) explored the graft polymerization of 2-methyl-5-vinylpyridine on the surface of poly(ethylene terephthalate) membranes, highlighting the potential for tailoring surface properties (Dmitriev et al., 2005).

Polymer Blends and Compatibility

The study of polymer blends involving 5-Et-2-VP has provided insights into the compatibility and mechanical properties of these materials. Ng and MacKnight (1996) investigated ionomeric blends of poly(ethyl acrylate-co-4-vinylpyridine) with metal-neutralized sulfonated poly(ethylene terephthalate), revealing how counterions influence the phase behavior and mechanical properties of these blends (Ng and MacKnight, 1996).

properties

IUPAC Name

2-ethenyl-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUDMNIUBTXLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202412
Record name Pyridine, 5-ethyl-2-vinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-vinylpyridine

CAS RN

5408-74-2
Record name 2-Ethenyl-5-ethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5408-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-vinylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-2-vinylpyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 5-ethyl-2-vinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-2-vinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-ETHYL-2-VINYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM5X8R4H73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-2-vinylpyridine
Reactant of Route 2
Reactant of Route 2
5-Ethyl-2-vinylpyridine
Reactant of Route 3
Reactant of Route 3
5-Ethyl-2-vinylpyridine
Reactant of Route 4
Reactant of Route 4
5-Ethyl-2-vinylpyridine
Reactant of Route 5
Reactant of Route 5
5-Ethyl-2-vinylpyridine
Reactant of Route 6
Reactant of Route 6
5-Ethyl-2-vinylpyridine

Citations

For This Compound
72
Citations
RL Frank, JR Blegen, RJ Dearborn… - Journal of the …, 1946 - ACS Publications
… ) -pyridine and 5-ethyl-2-vinylpyridine, originally reported by Prausnitz,7 was then studied. … only one hour, thus avoiding polymerization of the 5-ethyl-2-vinylpyridine fórmed during the …
Number of citations: 35 pubs.acs.org
Y Tanaka, M Atsukawa, Y Shimura… - Journal of Polymer …, 1975 - Wiley Online Library
… The values for 5-ethyl-2-vinylpyridine are in good agreement with those quoted by Pricelg, Tamikado, l2 or Young. Assuming Q = 1.30 and e = -0.50 for 2-~inylpyridine,~~~~' and Q = …
Number of citations: 11 onlinelibrary.wiley.com
T Tamikado, T Sakai, K Sagisaka - … Chemistry and Physics, 1961 - Wiley Online Library
… All copolymers were soluble in alcohol and were precipitated with acetone for 2-vinylpyridine-N-oxide systems and with ether for 5-ethyl2-vinylpyridine-N-oxide systems. …
Number of citations: 15 onlinelibrary.wiley.com
T Tamikado - Journal of Polymer Science, 1960 - Wiley Online Library
… error, and that the reactivity of 5-ethyl-2vinylpyridine, is close to those of styrene and the … The reactivity ratios for 2-vinylpyridine, 4-vinylpyridine, and 5-ethyl-2-vinylpyridine with each …
Number of citations: 62 onlinelibrary.wiley.com
T Tamikado - Die Makromolekulare Chemie: Macromolecular …, 1960 - Wiley Online Library
… Difference between 2-methyl-5-vinylpyridine and 5-ethyl-2-vinylpyridine in copolymerization behavior were also interesting since both the monomers were prepared in large scale from …
Number of citations: 15 onlinelibrary.wiley.com
RLFCE Adams, JR Blegen, PV Smith… - Industrial & …, 1948 - ACS Publications
… pyridine and 5-ethyl-2-vinylpyridine>2-methyl-5-vinylpyridine > 5-ethyl-2-vinylpyridine> styrene. Copolymerization with isoprene took place at rates slightly slower thanwith butadiene. …
Number of citations: 1 pubs.acs.org
I Hashida, M Nishimura - Nippon Kagaku Kaishi;(Japan), 1975 - osti.gov
… poly-5-ethyl-2-vinylpyridine which were similar to each other in adsorption capacity. Differential heats of adsorption for poly-4-vinylpyridine and for poly-5-ethyl-2-vinylpyridine were 4.1 …
Number of citations: 4 www.osti.gov
Y Tanaka, M Minowa, M Kato… - Journal of Polymer …, 1977 - Wiley Online Library
… 1-Ethenyl-4-( 2,3-epoxy-l-propoxy)benzene and a comonomer (4-vinylpyridine, 2-vinylpyridine, or 5-ethyl-2-vinylpyridine) were dissolved in 10 ml of dry tetrahydrofuran followed by the …
Number of citations: 4 onlinelibrary.wiley.com
P Holt, B Tamami - Die Makromolekulare Chemie …, 1972 - Wiley Online Library
… ‐2‐vinylpyridine 1‐oxide), poly(5‐ethyl‐2‐vinylpyridine 1‐oxide), poly(4‐vinylpyridine 1‐… methyl‐5‐vinylpyridine 1‐oxide), and mainly isotactic poly(5‐ethyl‐2‐vinylpyridine 1‐oxide). …
Number of citations: 9 onlinelibrary.wiley.com
Y Tanaka, M Shiraki, A Okada - Proceedings of Symposium on …, 1977 - jstage.jst.go.jp
… 8 Effect of the mole fraction of 5-ethyl-2-vinylpyridine … of 2 ,3-epoxy-1 -propyl methacrylate with 5-ethyl-2-vinylpyridine … with 5-ethyl 2-vinylpyridine; (0) for copolymers of 1-etheny1-4-(2 ,3-…
Number of citations: 5 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.